N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
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Overview
Description
“N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide” is a complex organic compound that contains several functional groups, including an acetamide group, a furan ring, and a dihydropyrazole ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Techniques such as NMR and IR spectroscopy could be used to confirm the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the acetamide group could participate in hydrolysis reactions, while the furan ring could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental analysis .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of complex molecules incorporating furan and pyrazole moieties, similar to N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide, has been achieved through various methods. These compounds are characterized by spectroscopic techniques, including H-1-NMR, C-13-NMR, and single-crystal X-ray diffraction, to determine their crystal structure and verify the desired chemical composition. For instance, compounds have been synthesized that exhibit moderate herbicidal and fungicidal activities, indicating the utility of this structural framework in developing bioactive molecules (Hu Jingqian et al., 2016).
Biological Activity
- The structural motif of this compound is conducive to biological activity. Derivatives of naphtho[2,1-b]furan bearing a pyrazole nucleus have shown promising effects against tested Gram-positive and negative bacteria and fungi, highlighting the potential of this chemical framework in antimicrobial research (A. A. El-Wahab et al., 2011).
- Compounds featuring similar structures have been evaluated for their anti-inflammatory activity, with some derivatives demonstrating significant effects. This underscores the potential of such molecules in the development of new anti-inflammatory agents (K. Sunder & Jayapal Maleraju, 2013).
- Moreover, these compounds have been studied for their anticancer and antiviral activities, with certain derivatives displaying selective inhibition of leukemia cell lines and high activity against specific virus strains. This suggests a valuable avenue for the development of novel antiviral and anticancer therapeutics (D. Havrylyuk et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-(2-chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-11(22)19-13-6-4-12(5-7-13)14-9-15(16-3-2-8-24-16)21(20-14)17(23)10-18/h2-8,15H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTVYULEFDSSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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